Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate
Description
Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate (K-4-BocPhBF₃K) is a trifluoroborate salt featuring a tert-butoxycarbonyl (Boc)-protected aryl group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the trifluoroborate moiety and the Boc group, which protects reactive amines during synthesis . The Boc group enhances steric and electronic stability, making the compound resistant to hydrolysis and side reactions under basic or oxidative conditions .
Properties
IUPAC Name |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3O2.K/c1-11(2,3)17-10(16)8-4-6-9(7-5-8)12(13,14)15;/h4-7H,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOMJHNLGBFCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate typically involves the reaction of 4-(tert-butoxycarbonyl)phenylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous-flow chemistry has been employed to enhance the efficiency and scalability of the synthesis process . This method allows for better control over reaction parameters and improved yields.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate participates in palladium-catalyzed Suzuki–Miyaura cross-coupling to form biaryl compounds. This reaction leverages the trifluoroborate group’s stability and reactivity under basic conditions.
Example Reaction
Cross-coupling with aryl bromides under Pd(OAc)₂/DavePhos catalysis yields biaryl products in good yields (e.g., 85% with aryl chlorides) . The BOC group remains intact during the reaction, enabling subsequent deprotection to generate phenol derivatives.
Nitrosation with Nitrosonium Tetrafluoroborate
Electron-rich aryltrifluoroborates, such as this compound, undergo ipso-nitrosation under aqueous conditions. This reaction introduces a nitroso group (-NO) at the para position of the phenyl ring.
Example Reaction
Treatment with NOBF₄ in THF/H₂O converts the compound to a nitrosobenzene derivative, which can be further reduced (e.g., with NaBH₄) to form aminobenzenes or oxidized to nitrobenzenes .
Stability and Handling
The trifluoroborate salt’s stability is critical for its utility:
-
Air/moisture resistance : Unlike traditional boronic acids, it remains stable under ambient conditions .
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Protodeboronation resistance : The BOC group and trifluoroborate framework minimize premature decomposition .
Comparison with Related Trifluoroborates
| Compound | Key Differences |
|---|---|
| Potassium phenyltrifluoroborate | Lacks BOC protection; lower selectivity in reactions. |
| Potassium (4-methoxyphenyl)trifluoroborate | Methoxy group enhances electron density but reduces stability. |
| Potassium (4-bromophenyl)trifluoroborate | Bromine enables alternative coupling pathways but reduces electron availability. |
Mechanistic Insights
-
Transmetalation : In Suzuki couplings, the trifluoroborate undergoes Pd-mediated transmetalation, facilitated by fluoride (e.g., KF) to activate the boron center .
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Nitrosation mechanism : Aqueous conditions enable formation of a tricoordinate boron intermediate, susceptible to nitrosonium attack at the para position .
Scientific Research Applications
Cross-Coupling Reactions
The compound is extensively used in the Suzuki–Miyaura coupling reaction, where it acts as a nucleophilic partner. The general reaction mechanism involves the following steps:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.
- Transmetalation : The trifluoroborate transfers its organic group to the palladium complex.
- Reductive Elimination : The palladium complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium catalyst.
This mechanism allows for the efficient synthesis of biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals .
Other Transformations
Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate has also been utilized in various transformations beyond cross-coupling:
- Nitrosation Reactions : The compound can undergo selective nitrosation using nitrosonium tetrafluoroborate, producing nitrosated products with high yields .
- Borylation Reactions : It can facilitate transition-metal-free borylation of aryl bromides, showcasing its versatility in synthetic methodologies .
Mechanistic Insights
The reactivity of this compound can be attributed to its unique electronic properties imparted by the trifluoroborate group. The presence of fluorine atoms enhances the electrophilicity of the boron atom, facilitating its participation in nucleophilic substitutions and cross-coupling reactions .
Pharmaceutical Synthesis
In pharmaceutical research, this compound has been employed to synthesize complex drug molecules through efficient carbon-carbon bond formation. For instance, its use in synthesizing biaryl derivatives has been reported to yield significant quantities of active pharmaceutical ingredients .
Agrochemical Development
The compound's application extends to agrochemicals where it aids in developing new herbicides and pesticides by enabling the construction of intricate molecular frameworks essential for biological activity .
Mechanism of Action
The mechanism of action of Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired biaryl product . The BOC group provides stability and protection to the phenyl ring, preventing unwanted side reactions .
Comparison with Similar Compounds
Potassium [1-(tert-Butoxycarbonyl)-1H-indol-3-yl]trifluoroborate Hemihydrate
Structural Differences :
- The indole ring replaces the phenyl group, introducing a nitrogen atom that increases electron density and alters coordination chemistry.
- Crystallographic data show B–C bond lengths of 1.596–1.600 Å in the indole derivative, slightly shorter than the average 1.619 Å observed in aryltrifluoroborates, suggesting stronger boron-carbon bonding .
Reactivity :
Potassium (4-(Benzyloxy)phenyl)trifluoroborate
Functional Group Impact :
Stability :
- Benzyloxy groups are prone to hydrogenolysis, limiting use in multi-step syntheses requiring acidic or reductive conditions .
Potassium ((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)trifluoroborate
Structural Features :
Potassium Trifluoro(4-fluorophenyl)borate
Electronic Effects :
- The fluorine atom is strongly electron-withdrawing, reducing aryl ring electron density more than the Boc group.
- Reactivity: Slower coupling rates in Suzuki reactions but improved selectivity in electron-deficient aryl systems .
Comparative Data Table
Key Research Findings
- Stability : The Boc group in K-4-BocPhBF₃K enhances stability under basic conditions compared to benzyloxy or unprotected aryltrifluoroborates .
- Reactivity : Electron-withdrawing groups (e.g., Boc, fluorine) slow coupling rates but improve selectivity in challenging substrates .
- Structural Insights : Crystal structures of indole derivatives reveal unique K–π interactions, absent in phenyl analogs, influencing solid-state packing and solubility .
Biological Activity
Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies, case analyses, and data tables.
This compound is characterized by its trifluoroborate group, which enhances its reactivity in various chemical transformations. The presence of the tert-butoxycarbonyl (Boc) group offers protection for amines during synthesis, facilitating the development of complex organic molecules.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoroborate moieties exhibit significant antimicrobial properties. For instance, a study evaluating the activity against Gram-negative bacteria reported that derivatives of aryltrifluoroborates demonstrated varying degrees of efficacy.
| Compound | MIC (µg/mL) | E. coli | K. pneumoniae | P. aeruginosa |
|---|---|---|---|---|
| 1 | 0.008 | 0.03 | 0.125 | |
| 2 | 1 | 2 | 4 | |
| 4 | 4 | 8 | 32 | |
| 5 | 1 | 4 | 16 |
The data suggests that while some compounds showed potent activity against E. coli and K. pneumoniae, others like compound 4 exhibited reduced efficacy against Pseudomonas aeruginosa, indicating a need for further optimization in structure to enhance biological activity .
The mechanism by which this compound exerts its antimicrobial effects may involve interaction with bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibitors targeting these enzymes can disrupt bacterial growth and viability. For example, studies have shown that certain trifluoroborate derivatives inhibit E. coli gyrase and topoisomerase IV with IC50 values indicating effective binding .
Cytotoxicity Studies
Evaluating the cytotoxic effects of this compound on human cell lines is crucial to understanding its therapeutic potential. Research has demonstrated that while some boron compounds exhibit cytotoxicity, others maintain low toxicity profiles at therapeutic concentrations, suggesting their potential as safe therapeutic agents .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various strains of bacteria, including resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an antimicrobial agent .
Case Study 2: In Vivo Evaluation
In vivo studies using animal models have shown that administration of this compound leads to a decrease in infection rates caused by resistant bacterial strains. The compound's ability to penetrate bacterial membranes was noted as a key factor contributing to its effectiveness .
Q & A
Q. What are the standard synthetic routes for preparing Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate?
The compound is typically synthesized via lithiation-borylation sequences. A common method involves reacting tert-butyl (3-(4-bromophenoxy)propyl)carbamate with a boronate ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in THF under inert conditions, followed by transmetallation with KHF₂ . Alternative routes employ Suzuki-Miyaura coupling precursors, where tert-butyl-protected aryl halides are treated with n-BuLi, borate esters, and potassium bifluoride to form the trifluoroborate salt .
Q. How is the compound characterized to confirm structure and purity?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify the trifluoroborate moiety and tert-butoxycarbonyl (Boc) group. For example, ¹⁹F NMR typically shows a peak at δ -135 ppm for the BF₃⁻ group, while the Boc group is confirmed via ¹H NMR (δ 1.4 ppm for tert-butyl protons) . Purity is assessed via HPLC (>95%) or elemental analysis, with commercial suppliers providing Certificates of Analysis (COA) detailing moisture content and impurities .
Q. What solvents and conditions are optimal for storage and handling?
The compound is hygroscopic and should be stored under inert gas (N₂/Ar) at -20°C. It is soluble in polar aprotic solvents (e.g., THF, MeCN) but decomposes in protic solvents like water or alcohols. Handling in anhydrous environments with Schlenk-line techniques is recommended to prevent hydrolysis .
Advanced Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this reagent be optimized for sterically hindered substrates?
For hindered substrates, use Pd catalysts with bulky ligands (e.g., XPhos or SPhos) to enhance oxidative addition efficiency. A 1:3 molar ratio of Pd(OAc)₂ to ligand and a mild base (K₂CO₃) in THF/water (3:1) at 60°C improves yields . Pre-activation of the trifluoroborate with Ag₂O can also mitigate competing protodeboronation .
Q. How do competing decomposition pathways (e.g., protodeboronation) affect reaction outcomes, and how can they be minimized?
Protodeboronation is common under acidic or aqueous conditions. To suppress this, use anhydrous solvents, minimize reaction times, and avoid strong acids. Oxidation with Oxone® (2 min, 0°C) selectively converts the trifluoroborate to a phenol without affecting sensitive groups (e.g., nitriles or alkenes), offering a late-stage functionalization strategy .
Q. What strategies address low yields in couplings with electron-deficient aryl chlorides?
Electron-deficient substrates require electron-rich Pd catalysts. A combination of Pd₂(dba)₃ (1 mol%) and tri-tert-butylphosphonium tetrafluoroborate (2 mol%) in toluene/NaOt-Bu at 110°C enhances coupling efficiency. Microwave-assisted heating (150°C, 20 min) further accelerates reactivity .
Q. How can spectroscopic data resolve contradictions in reaction monitoring (e.g., unexpected byproducts)?
Use ¹⁹F NMR to track the BF₃⁻ group (δ -135 ppm) and identify decomposition products like boric acid (δ -1 ppm). For Boc group stability, monitor tert-butyl protons (¹H NMR) and carbonyl stretches (IR: ~1700 cm⁻¹). LC-MS can detect protodeboronated or dimerized byproducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
